4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a morpholine moiety substituted at the 4-position, a hydroxy group at the 6-position, and a phenyl group at the 7-position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.
Introduction of the morpholine moiety: The morpholine ring can be introduced via a nucleophilic substitution reaction, where 2,6-dimethylmorpholine is reacted with a suitable leaving group on the chromen-2-one core.
Hydroxylation and phenylation: The hydroxy group at the 6-position and the phenyl group at the 7-position can be introduced through selective hydroxylation and phenylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 6-position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenyl group at the 7-position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-keto derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting gene expression: Influencing the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2H-chromen-2-one: Lacks the morpholine and phenyl groups, resulting in different chemical and biological properties.
7-phenyl-2H-chromen-2-one: Lacks the morpholine and hydroxy groups, affecting its reactivity and applications.
6-hydroxy-2H-chromen-2-one: Lacks the morpholine and phenyl groups, leading to distinct chemical behavior.
Uniqueness
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to the presence of the morpholine moiety, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-11-23(12-15(2)26-14)13-17-8-22(25)27-21-10-18(20(24)9-19(17)21)16-6-4-3-5-7-16/h3-10,14-15,24H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHYWLFQNNGBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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